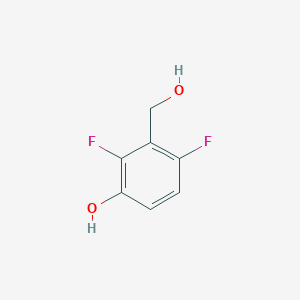

2,4-Difluoro-3-(hydroxymethyl)phenol

Description

Properties

CAS No. |

866028-20-8 |

|---|---|

Molecular Formula |

C7H6F2O2 |

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2,4-difluoro-3-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2 |

InChI Key |

UUEOOSISDBYTQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Difluoro-4-hydroxybenzyl Alcohol

- Structure : Fluorine at 2- and 6-positions; hydroxymethyl at 4-position (CAS: 438049-36-6).

- Molecular Weight : 160.12 g/mol (identical to the target compound).

- Key Differences : The shifted positions of fluorine and hydroxymethyl groups alter electronic distribution. The 4-hydroxymethyl group in this compound may enhance hydrogen bonding capacity compared to the 3-substituted target compound. Applications include intermediates in drug synthesis .

3,5-Difluoro-4-(hydroxymethyl)phenol

- Structure : Fluorine at 3- and 5-positions; hydroxymethyl at 4-position.

Functional Group Analogs: Non-Fluorinated Hydroxymethylphenols

4-(Hydroxymethyl)phenol

- Molecular Weight : 124.14 g/mol (lower due to absence of fluorine).

- Key Differences: Lacks fluorine’s electron-withdrawing effects, making it more reactive in electrophilic substitutions. Widely used in phenol-formaldehyde (PF) resins due to its ability to form crosslinked networks via hydroxymethyl condensation .

4-[3-(Hydroxymethyl)phenoxy]phenol

- Structure: Contains a phenoxy group linked to a 3-hydroxymethylphenyl moiety (CAS: 63987-19-9).

- Molecular Weight : 216.23 g/mol.

- However, the absence of fluorine limits its metabolic stability in biological applications .

Application-Specific Analogs

4-[(4-Hydroxy-3-(hydroxymethyl)phenyl)methyl]-2-(hydroxymethyl)phenol

4-(Dimethylamino)-2-(((2-(hydroxymethyl)quinolin-8-yl)-amino)-methyl)phenol

- Structure: Hydroxymethyl group integrated into a quinoline-based ligand.

- Applications : Demonstrates the role of hydroxymethyl groups in metal-binding ligands for biomedical research. Fluorine in the target compound could enhance ligand lipophilicity and target selectivity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 2,4-Difluoro-3-(hydroxymethyl)phenol | 866028-20-8 | C₇H₆F₂O₂ | 160.12 | 2-F, 4-F, 3-CH₂OH |

| 2,6-Difluoro-4-hydroxybenzyl alcohol | 438049-36-6 | C₇H₆F₂O₂ | 160.12 | 2-F, 6-F, 4-CH₂OH |

| 4-(Hydroxymethyl)phenol | 623-05-2 | C₇H₈O₂ | 124.14 | 4-CH₂OH |

| 4-[3-(Hydroxymethyl)phenoxy]phenol | 63987-19-9 | C₁₃H₁₂O₃ | 216.23 | 3-CH₂OH, 4-O-C₆H₄OH |

Key Research Findings

Fluorine Substitution Effects: The 2,4-difluoro substitution in the target compound reduces nucleophilic aromatic substitution rates compared to non-fluorinated analogs, as fluorine’s electron-withdrawing nature deactivates the ring .

Hydroxymethyl Reactivity: Like other hydroxymethylphenols, the target compound participates in condensation reactions, but fluorine may slow crosslinking kinetics in resin formulations .

Bioactivity Potential: Fluorinated phenols are increasingly explored in drug discovery; the hydroxymethyl group could serve as a site for prodrug functionalization .

Q & A

Q. What are the key synthetic challenges in preparing 2,4-Difluoro-3-(hydroxymethyl)phenol, and how can reaction conditions be optimized?

- Methodology : The compound's synthesis likely involves fluorination and hydroxymethylation steps. Fluorination of phenol derivatives requires careful control of electrophilic substitution using agents like cesium carbonate or sodium 2-chloro-2,2-difluoroacetate in polar aprotic solvents (e.g., DMF). Gas evolution during reactions necessitates safety measures like oil bubblers . Hydroxymethylation can be achieved via formaldehyde condensation under acidic or basic conditions, similar to phenol-formaldehyde resin synthesis .

- Optimization : Monitor reaction progress using HPLC (≥99.6% purity criteria) and adjust pH/temperature to favor hydroxymethyl group retention. Hazard analysis for intermediates like 2-chloro-4-fluorophenol is critical due to reactivity and toxicity .

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and hydroxymethyl proton signals (~δ 4.5–5.0 ppm). Compare with analogs like 3-Fluoro-3',4,5'-trichlorobenzophenone, where fluorine-induced deshielding is observed .

- MS/MS : Use high-resolution mass spectrometry (e.g., Q-Exactive) with isotope-labeled standards to confirm molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. What role does the hydroxymethyl group play in the compound’s reactivity, particularly in crosslinking or polymerization?

- Mechanistic Insight : The hydroxymethyl (-CH₂OH) group undergoes condensation reactions analogous to phenol-formaldehyde resin formation. It reacts with free ortho/para sites on other phenol rings or with additional hydroxymethyl groups, forming methylene or ether bridges. This reactivity is pH-dependent and critical for designing thermosetting polymers .

- Experimental Design : Use rheological studies to monitor viscosity changes during crosslinking. Compare with resole resin systems, where formaldehyde/phenol ratios dictate network density .

Q. How can researchers resolve contradictions in biological activity data for fluorinated phenolic derivatives?

- Case Study : Fluorophenols often exhibit variable bioactivity due to differences in fluorine positioning and hydroxymethyl group stability. For example, 2-(4-Fluoro-3-trifluoromethylphenyl)phenol shows distinct pharmacokinetics attributed to fluorine’s electronegativity and steric effects .

- Resolution Strategy :

- Perform structure-activity relationship (SAR) studies using analogs with systematic fluorine substitutions.

- Use ROS-sensitive assays (e.g., H₂O₂-triggered prodrug activation) to evaluate if hydroxymethyl degradation affects bioactivity, as seen in arylboronate-based systems .

Q. What are the challenges in quantifying hydroxymethyl group stability under physiological conditions?

- Analytical Approach :

- LC-MS/MS : Track hydroxymethyl loss using heavy isotope labels (e.g., 5-(hydroxymethyl)-2'-deoxycytidine-2H3) to distinguish degradation products .

- Kinetic Studies : Compare hydrolysis rates at varying pH levels, referencing phenol-formaldehyde resin degradation models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.